Azetidine-2,3-dione

α-amino acid synthesis CO extrusion asymmetric synthesis

Azetidine-2,3-dione, systematically named 2,3-azetidinedione and also referred to as α-keto-β-lactam, is a four-membered heterocycle bearing carbonyl groups at both the C2 (amide) and C3 (ketone) positions. This unique juxtaposition of two electrophilic carbonyls within a strained β-lactam scaffold distinguishes it from the more common azetidin-2-one (monocarbonyl β-lactam) and the regioisomeric azetidine-2,4-dione.

Molecular Formula C3H3NO2
Molecular Weight 85.06 g/mol
Cat. No. B12860077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzetidine-2,3-dione
Molecular FormulaC3H3NO2
Molecular Weight85.06 g/mol
Structural Identifiers
SMILESC1C(=O)C(=O)N1
InChIInChI=1S/C3H3NO2/c5-2-1-4-3(2)6/h1H2,(H,4,6)
InChIKeyRCYUACIXZYDBGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azetidine-2,3-dione (α-Keto-β-Lactam) Procurement Guide: Core Identity and Synthetic Utility


Azetidine-2,3-dione, systematically named 2,3-azetidinedione and also referred to as α-keto-β-lactam, is a four-membered heterocycle bearing carbonyl groups at both the C2 (amide) and C3 (ketone) positions. This unique juxtaposition of two electrophilic carbonyls within a strained β-lactam scaffold distinguishes it from the more common azetidin-2-one (monocarbonyl β-lactam) and the regioisomeric azetidine-2,4-dione [1]. The compound serves as a chiral building block for enantiopure synthesis via Staudinger cycloaddition using commercially available l-(+)-diethyl tartrate as the chiral pool starting material, yielding enantiomerically pure azetidine-2,3-diones in excellent isolated yields (84–85%) [2]. The α-keto-β-lactam motif is a direct precursor to 3-substituted-3-hydroxy-β-lactams, which are established carboxylate mimics with demonstrated acyl CoA-cholesterol acyltransferase (ACAT) inhibitory activity and are present in pharmacologically active monobactams such as sulfacezin [3].

Why Azetidine-2,3-dione Cannot Be Replaced by Azetidin-2-one or Azetidine-2,4-dione in Synthetic Workflows


The regioisomeric identity of the two carbonyl groups in azetidine-2,3-dione dictates a reactivity profile that is mechanistically inaccessible to either azetidin-2-one (which lacks the C3 ketone) or azetidine-2,4-dione (where the ketone is positioned at C4, altering ring-strain distribution and nucleophilic attack trajectories) [1]. Azetidine-2,4-diones are known to undergo facile nucleophilic ring cleavage, paralleling the behaviour of simple azetidin-2-ones rather than the α-keto-β-lactams, and their reduction with LAH results in ring-opened products for N-substituted derivatives, a pathway fundamentally distinct from that of the 2,3-dione system [2]. The signature transformation of azetidine-2,3-dione—the one-step, concerted CO-extrusion reaction with primary amines to yield α-amino acid derivatives—is contingent upon the vicinal relationship of the C2 amide and C3 ketone carbonyls; neither the 2,4-dione nor the 2-one can participate in this CO-release manifold [3]. Consequently, any attempt to substitute azetidine-2,3-dione with a generic β-lactam or azetidine-2,4-dione in synthetic sequences targeting 3-substituted-3-hydroxy-β-lactams, spirocyclic β-lactams, or α-amino acid derivatives will either fail entirely or require additional protection/deprotection and redox steps that erode yield and stereochemical integrity.

Quantitative Differentiation Evidence for Azetidine-2,3-dione vs. Closest Comparators


One-Step α-Amino Acid/Amide/Dipeptide Synthesis via CO Extrusion: Exclusive to the 2,3-Dione Regioisomer

Azetidine-2,3-dione undergoes an unprecedented one-step transformation with primary amines to afford α-amino amides in 42–77% isolated yield, with water to give α-amino acids, and with amino acid esters to yield dipeptides, all in both racemic and optically pure forms [1]. This reaction proceeds via a concerted CO extrusion mechanism that is mechanistically impossible for azetidin-2-one (which lacks the C3 carbonyl required for the extrusion manifold) and for azetidine-2,4-dione (where the spatial relationship of the two carbonyls precludes the same transition-state geometry) [1]. In a direct methodological comparison, conventional synthesis of α-amino acid derivatives from azetidin-2-ones requires multi-step sequences involving hydrolysis, protection, activation, coupling, and deprotection—typically 4–5 synthetic operations with cumulative yields of 30–50% [2]. By contrast, the azetidine-2,3-dione route achieves the same structural complexity in a single operation with comparable or superior yields while preserving enantiopurity [1].

α-amino acid synthesis CO extrusion asymmetric synthesis dipeptide

Total Diastereoselectivity (>99% de) in Organocatalytic Aldol Reactions: Substrate-Controlled Asymmetric Induction

Enantiopure azetidine-2,3-diones undergo proline-catalyzed direct aldol reactions with unmodified ketones and N-methylephedrine-catalyzed nitroaldol reactions with nitromethane to afford 3-functionalized 3-hydroxy-β-lactams with total diastereoselectivity (single diastereomer observed, >99% de) [1]. Critically, both enantiomers of proline or N-methylephedrine give identical levels of stereocontrol, demonstrating that the stereochemical outcome is entirely substrate-controlled by the chirality of the azetidine-2,3-dione, not by the catalyst [1]. In comparison, proline-catalyzed aldol reactions of simple achiral ketones or aldehydes typically afford diastereomeric ratios in the range of 3:1 to 19:1 (60–90% de) under optimized conditions [2]. The corresponding aldol reaction of azetidin-2-ones lacking the C3 ketone requires pre-formation of an enolate and yields diastereomeric mixtures requiring chromatographic separation [3].

organocatalysis aldol reaction diastereoselectivity 3-hydroxy-β-lactam

Enantiopure Synthesis in 84–85% Isolated Yield from Chiral Pool: Direct Access without Resolution

Azetidine-2,3-diones are accessible in enantiomerically pure form via a two-step sequence: Staudinger ketene–imine cycloaddition using the chiral ketene generated from commercially available l-(+)-diethyl tartrate, followed by oxidative cleavage of the spiro-β-lactam intermediate. The target (4S)-1,4-bis(4-methoxyphenyl)azetidine-2,3-dione (9a) was obtained in 84% isolated yield, and its enantiomer (10a) in 85% yield [1]. The optical purity was confirmed by specific rotation ([α]D²⁶ +53.3 for 9a, −54.6 for 10a, c = 0.9–1.5, CHCl₃) [1]. In contrast, alternative asymmetric syntheses of azetidine-2,3-diones via chiral auxiliary approaches (e.g., 1,3-thiazolidine-derived spiro-β-lactams) require auxiliary attachment and removal steps, reducing overall yields to 40–60% over 3–4 steps [2]. Racemic azetidine-2,3-diones can be prepared by mild hydrolysis of α-phenylthio-β-lactams [3], but subsequent resolution via chiral HPLC or diastereomeric salt formation incurs a minimum 50% material loss and additional cost.

enantiopure synthesis Staudinger cycloaddition chiral pool spiro-β-lactam

Unprecedented Stereocontrolled Grignard Addition Enabling Novel Taxol® C-2′ Analogues with Cytotoxic Activity

Chiral azetidine-2,3-dione serves as the key intermediate for an unprecedented stereocontrolled addition of Grignard reagents, enabling the synthesis of novel paclitaxel (Taxol®) C-2′ analogues [1]. The reaction proceeds with high diastereoselectivity, delivering the desired diastereomer as the major product—a stereochemical outcome that was previously unattainable using alternative β-lactam intermediates [1]. The resulting C-2′ modified taxol analogues were evaluated for cytotoxicity, demonstrating that the azetidine-2,3-dione–derived side chain retains potency while enabling structural diversification inaccessible through semi-synthetic modification of paclitaxel itself [1]. In comparison, alternative methods for taxol side-chain attachment, such as the Ojima β-lactam approach using racemic 3-hydroxy-β-lactams, require resolution of diastereomers and typically afford the desired diastereomer in <50% yield from the racemate [2]. The chiral azetidine-2,3-dione approach avoids this resolution entirely by establishing the C2′ configuration during the Grignard addition step [1].

Taxol analogues Grignard addition diastereoselectivity cytotoxicity

Substrate-Controlled anti:syn Selectivity in Aqueous Halonitroaldol Reactions: Green Chemistry Compatibility

Azetidine-2,3-diones (α-oxo-β-lactams) react with bromonitromethane in aqueous media catalyzed by sodium azide to afford 3-substituted 3-hydroxy-β-lactams with good anti:syn ratios under exclusive substrate control [1]. The reaction proceeds in water–THF mixtures, representing a rare example of a stereoselective C–C bond-forming reaction on a highly electrophilic scaffold that tolerates aqueous conditions [1]. In contrast, analogous nitroaldol (Henry) reactions on simple ketones or aldehydes under aqueous conditions typically exhibit poor diastereoselectivity (1:1 to 3:1 dr) and require anhydrous solvents and strong bases to achieve useful selectivity [2]. The ability of azetidine-2,3-dione to maintain stereochemical integrity in water is attributed to the rigid β-lactam scaffold, which constrains the conformational flexibility of the incipient nitronate addition intermediate [1].

aqueous media halonitroaldol NaN3 catalysis green chemistry

Baeyer-Villiger Oxidation to α-Amino Acid N-Carboxyanhydrides: A Unique Ring-Expansion Manifold Absent in the 2,4-Dione Series

Azetidine-2,3-diones undergo Baeyer-Villiger oxidation to afford α-amino acid N-carboxyanhydrides (NCAs), providing a direct route to activated amino acid derivatives suitable for peptide synthesis [1]. This transformation is specific to the α-keto-β-lactam scaffold because the migrating group in the Criegee intermediate is the β-lactam nitrogen, and the regiochemistry of oxygen insertion is determined by the relative migratory aptitude of the C3 substituent versus the ring nitrogen [1]. The corresponding azetidine-2,4-diones cannot undergo an analogous Baeyer-Villiger ring expansion to NCAs because the ketone is positioned at C4, which places the β-lactam nitrogen two bonds away from the carbonyl—an arrangement that does not permit the required [1,2]-migratory step [2]. Furthermore, simple azetidin-2-ones lacking the C3 ketone are entirely inert to Baeyer-Villiger conditions [2]. This transformation represents a strategic advantage for peptide chemists seeking to prepare unnatural α-amino acid NCAs directly from a chiral β-lactam precursor without protecting-group manipulation.

Baeyer-Villiger oxidation N-carboxyanhydride α-amino acid ring expansion

High-Value Application Scenarios for Azetidine-2,3-dione Based on Verified Differentiation Evidence


Enantiopure Building Block Supply for Medicinal Chemistry β-Lactam SAR Programs

The 84–85% isolated yield of enantiopure azetidine-2,3-diones from l-(+)-diethyl tartrate [1] makes this compound an ideal chiral building block for medicinal chemistry groups conducting structure–activity relationship (SAR) studies on 3-substituted-3-hydroxy-β-lactams. Both enantiomers are accessible with confirmed optical purity ([α]D²⁶ +53.3 and −54.6), enabling systematic exploration of stereochemical requirements at biological targets such as ACAT, HLE, and bacterial transpeptidases. The chiral pool route eliminates the need for chiral HPLC resolution, reducing the per-gram cost of enantiopure material by an estimated 50–70% compared to racemic synthesis with chromatographic separation [1].

One-Step Diversification Platform for Unnatural α-Amino Acid and Dipeptide Library Synthesis

The one-step reaction of azetidine-2,3-dione with primary amines (42–77% yield), water, or amino acid esters to afford α-amino amides, α-amino acids, and dipeptides, respectively [2], provides an efficient diversification platform for parallel library synthesis. This transformation condenses what is traditionally a 4–5 step sequence into a single operation, enabling the rapid generation of 50–100 member libraries of unnatural amino acid derivatives for fragment-based screening or peptide lead optimization. The retention of enantiopurity throughout the CO extrusion process ensures that each library member is produced as a single enantiomer without post-synthesis chiral analysis.

Taxane Chemotherapeutic Lead Optimization via C-2′ Side-Chain Modification

The unprecedented stereocontrolled Grignard addition to chiral azetidine-2,3-dione [3] provides medicinal chemistry teams with a direct route to single-isomer paclitaxel C-2′ analogues. This approach circumvents the diastereomer separation required in traditional racemic β-lactam approaches and enables the systematic introduction of alkyl, aryl, and heteroaryl substituents at the C-2′ position to modulate tubulin binding affinity, cytotoxicity profile, and P-glycoprotein efflux susceptibility. Preclinical lead optimization programs targeting taxane-resistant cancers can directly benefit from this differentiated synthetic access.

Green Chemistry Process Development for 3-Hydroxy-β-Lactam Intermediates

The aqueous-phase NaN₃-catalyzed halonitroaldol reaction of azetidine-2,3-diones [4] offers a process-chemistry-friendly route to 3-substituted 3-hydroxy-β-lactams that minimizes organic solvent usage and avoids strong-base conditions. For contract manufacturing organizations (CMOs) seeking to develop scalable routes to β-lactam intermediates under increasingly stringent environmental regulations, this aqueous methodology provides a differentiated starting point that reduces solvent disposal costs and improves process safety metrics compared to anhydrous Henry reaction protocols.

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